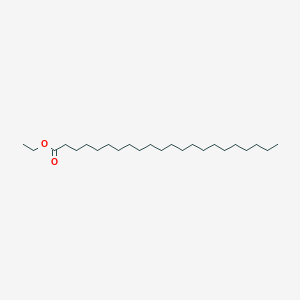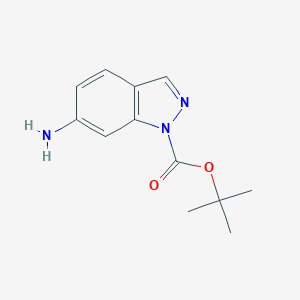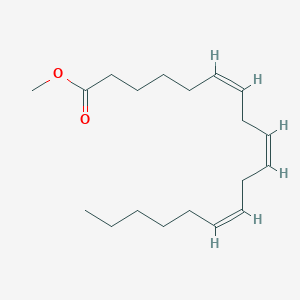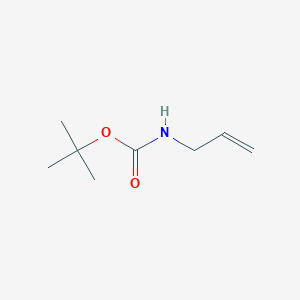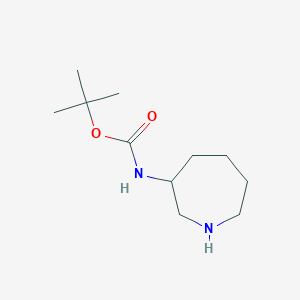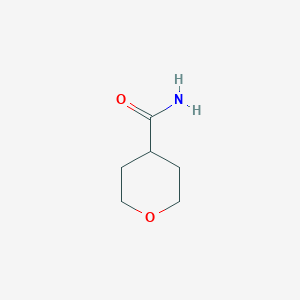
四氢-2H-吡喃-4-甲酰胺
概述
描述
Tetrahydro-2H-pyran-4-carboxamide is a solid compound . It belongs to the diarylethers, which are organic compounds containing the dialkyl ether functional group .
Molecular Structure Analysis
The molecular formula of tetrahydro-2H-pyran-4-carboxamide is C6H11NO2 . The InChI code is 1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8) .Physical And Chemical Properties Analysis
Tetrahydro-2H-pyran-4-carboxamide has a molecular weight of 129.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 52.3 Ų .科学研究应用
Pharmacology
Application Summary
Tetrahydro-2H-pyran-4-carboxamide is utilized in pharmacology as a building block for the synthesis of various pharmacologically active compounds. Its derivatives are known to target specific proteins and enzymes within biological systems, making it valuable for drug development.
Methods of Application
The compound is often used in multi-step synthetic procedures where it undergoes chemical reactions to introduce additional functional groups or to be incorporated into larger, more complex molecules. Techniques such as nucleophilic substitution, amide bond formation, and catalysis are common.
Results and Outcomes
The use of tetrahydro-2H-pyran-4-carboxamide in drug synthesis has led to the development of molecules with potential therapeutic effects. For instance, derivatives have been identified that show promise as inhibitors of specific enzymes implicated in disease processes .
Organic Synthesis
Application Summary
In organic synthesis, tetrahydro-2H-pyran-4-carboxamide serves as a versatile intermediate. It’s particularly useful in the construction of heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals.
Methods of Application
Synthetic chemists employ this compound in various organic reactions, including ring-closure strategies and as a precursor for functional group transformations. It’s often involved in reactions under controlled conditions, such as specific temperatures and pressures, to yield desired products.
Results and Outcomes
The application of tetrahydro-2H-pyran-4-carboxamide in organic synthesis has enabled the efficient production of complex molecules, including pyran derivatives with a wide range of biological activities .
Materials Science
Application Summary
In materials science, tetrahydro-2H-pyran-4-carboxamide-related compounds are used in the creation of new materials with unique properties, such as polymers and resins.
Methods of Application
The compound is polymerized or copolymerized with other monomers to form materials with desired mechanical and chemical properties. This involves controlled reaction environments and the use of catalysts to facilitate the polymerization process.
Results and Outcomes
Research has led to the development of materials with improved durability, flexibility, and resistance to environmental factors. These materials find applications in various industries, from automotive to consumer goods .
Biochemistry
Application Summary
In biochemistry, tetrahydro-2H-pyran-4-carboxamide is explored for its role in biochemical pathways and as a potential modulator of biological processes.
Methods of Application
Biochemical studies often involve the use of this compound in enzymatic assays and receptor-ligand interactions to study its effect on biological systems. It may be labeled with isotopes for tracking within cells or organisms.
Results and Outcomes
Findings include insights into enzyme mechanisms and the discovery of potential regulatory roles for tetrahydro-2H-pyran-4-carboxamide derivatives in cellular processes .
Agriculture
Application Summary
In agriculture, tetrahydro-2H-pyran-4-carboxamide derivatives are investigated for their use as growth regulators, pesticides, or herbicides, contributing to crop protection and yield improvement.
Methods of Application
These compounds are applied to crops in controlled doses, often as part of a formulation with other active ingredients. The effectiveness is assessed through field trials and laboratory tests.
Results and Outcomes
Studies have shown that certain derivatives can effectively protect crops from pests or diseases, leading to healthier plants and increased agricultural productivity .
Environmental Science
Application Summary
Tetrahydro-2H-pyran-4-carboxamide and its derivatives are studied for their environmental impact, biodegradability, and potential use in environmental remediation.
Methods of Application
Environmental scientists assess the compound’s behavior in ecosystems, its breakdown products, and its interactions with other environmental chemicals. This often involves simulation models and field sampling.
Results and Outcomes
Research has provided valuable data on the environmental fate of these compounds, informing regulatory decisions and the design of environmentally friendly chemicals .
This analysis showcases the broad utility of tetrahydro-2H-pyran-4-carboxamide across various scientific disciplines, highlighting its importance in research and industry. Each application leverages the compound’s chemical properties to serve specific, beneficial purposes within its field.
Cancer Research
Application Summary
Tetrahydro-2H-pyran-4-carboxamide derivatives have been identified as potent and selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, which is crucial in the DNA damage response pathway. This has implications for cancer treatment, particularly in enhancing the efficacy of chemotherapy and radiotherapy .
Methods of Application
The compound is used to synthesize inhibitors like AZD0156, which show high potency and selectivity. These inhibitors are tested in preclinical models, often in combination with DNA double-strand break-inducing agents, to assess their therapeutic potential .
Results and Outcomes
The inhibitors have demonstrated the ability to potentiate the effects of approved drugs like irinotecan and olaparib in disease-relevant mouse models. AZD0156, in particular, is undergoing clinical evaluation with these agents .
Chemical Synthesis
Application Summary
Methyl tetrahydro-2H-pyran-4-carboxylate, a derivative of tetrahydro-2H-pyran-4-carboxamide, is used in chemical synthesis as a building block for creating various organic compounds, including cycloalkylamide derivatives .
Methods of Application
This derivative is involved in reactions that form part of larger synthetic pathways, contributing to the synthesis of complex molecules with potential applications in various fields .
Results and Outcomes
The use of this derivative in synthesis has enabled the creation of new chemical entities, expanding the repertoire of compounds available for further research and development .
Histone Deacetylase Inhibition
Application Summary
Compounds related to tetrahydro-2H-pyran-4-carboxamide are being explored as potential histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a key role in regulating gene expression .
Methods of Application
Derivatives such as O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine are used to synthesize potential HDAC inhibitors, which are then tested for their ability to modulate gene expression through epigenetic mechanisms .
Results and Outcomes
These studies contribute to the discovery of new drugs that can regulate gene expression, with potential applications in treating various diseases, including cancer .
Targeting Metalloproteinases
Application Summary
Tetrahydro-2H-pyran-4-carboxamide derivatives are known to target metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix components and have implications in disease processes .
Methods of Application
Researchers use these derivatives to study the inhibition of metalloproteinases, aiming to understand their role in diseases and to develop new therapeutic strategies .
Results and Outcomes
The targeting of metalloproteinases by these compounds has shown promise in the development of treatments for conditions where the regulation of extracellular matrix breakdown is crucial .
These additional applications highlight the versatility of tetrahydro-2H-pyran-4-carboxamide and its derivatives in scientific research, offering promising avenues for therapeutic intervention and material innovation.
Liquid Crystal Development
Application Summary
Tetrahydro-2H-pyran-4-carboxamide derivatives are used in the development of liquid crystal compounds, which have applications in displays and other optical devices .
Methods of Application
The synthesis of liquid crystal compounds involves the use of tetrahydro-2H-pyran-4-carboxamide as an intermediate. The process includes various chemical reactions to achieve the desired molecular structure that imparts specific liquid crystalline properties .
Results and Outcomes
The development of new liquid crystal compounds using tetrahydro-2H-pyran-4-carboxamide derivatives has led to materials with negative dielectric anisotropy, which is desirable for certain types of liquid crystal displays .
Analytical Chemistry
Application Summary
In analytical chemistry, tetrahydro-2H-pyran-4-carboxamide is used to create reference compounds and standards for chromatographic analysis, aiding in the identification and quantification of complex mixtures .
Methods of Application
Derivatives of tetrahydro-2H-pyran-4-carboxamide are synthesized and used as calibration standards in techniques like HPLC and LC-MS, providing a basis for comparison and quantification of analytes .
Results and Outcomes
The use of these derivatives as standards has improved the accuracy and reliability of analytical methods, leading to more precise measurements in pharmaceutical and biochemical analysis .
Nanotechnology
Application Summary
Tetrahydro-2H-pyran-4-carboxamide is being researched for its potential use in nanotechnology, particularly in the synthesis of organic nanoparticles with drug delivery capabilities .
Methods of Application
The compound is used to create nanoparticles through various synthetic routes, including polymerization and self-assembly processes. These nanoparticles are designed to encapsulate and deliver drugs to specific sites in the body .
Results and Outcomes
Research has shown that nanoparticles derived from tetrahydro-2H-pyran-4-carboxamide can effectively deliver drugs, offering a promising approach to targeted therapy and reducing side effects .
Environmental Remediation
Application Summary
Tetrahydro-2H-pyran-4-carboxamide derivatives are studied for their use in environmental remediation, particularly in the adsorption and breakdown of pollutants .
Methods of Application
These compounds are incorporated into materials that are used to capture and neutralize pollutants from water and soil. The effectiveness is evaluated through laboratory tests and field studies .
Results and Outcomes
Studies indicate that these materials can successfully remove pollutants, contributing to cleaner environments and the sustainability of ecosystems .
Chemical Education
Application Summary
Tetrahydro-2H-pyran-4-carboxamide is used in educational settings as a model compound to teach various concepts in organic chemistry and synthesis .
Methods of Application
The compound is employed in laboratory courses to demonstrate synthetic techniques, reaction mechanisms, and analytical methods to students .
Results and Outcomes
The use of tetrahydro-2H-pyran-4-carboxamide in chemical education has helped in the practical understanding of organic chemistry, enhancing the learning experience for students .
安全和危害
Tetrahydro-2H-pyran-4-carboxamide is a solid and should be stored in a dry room temperature environment . The safety pictograms indicate that it is harmful if swallowed (H302) and it may cause eye irritation (GHS07) .
Relevant Papers There are several papers related to tetrahydro-2H-pyran-4-carboxamide and its related compounds . These papers provide valuable information about the compound and its potential applications.
属性
IUPAC Name |
oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOYLVBDCVINQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70526525 | |
| Record name | Oxane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70526525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-2H-pyran-4-carboxamide | |
CAS RN |
344329-76-6 | |
| Record name | Oxane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70526525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2H-pyran-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

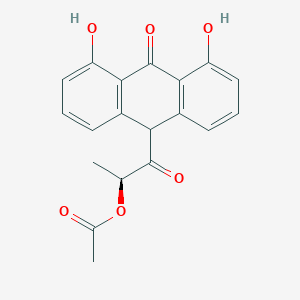
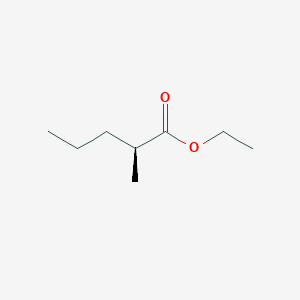
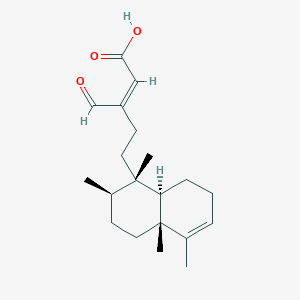
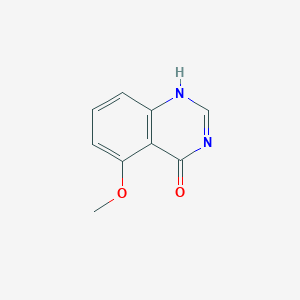
![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)
